molecular formula C16H18 B045689 1-(Hex-1-EN-2-YL)naphthalene CAS No. 118319-43-0

1-(Hex-1-EN-2-YL)naphthalene

Cat. No.: B045689
CAS No.: 118319-43-0
M. Wt: 210.31 g/mol
InChI Key: AGTNAPDBBKCZRK-UHFFFAOYSA-N
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Description

1-(Hex-1-EN-2-YL)naphthalene is an organic compound with the molecular formula C16H18 It consists of a naphthalene ring substituted with a hex-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hex-1-EN-2-YL)naphthalene can be synthesized through a series of organic reactions. One common method involves the coupling of naphthalene with a hex-1-en-2-yl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the naphthalene acts as a nucleophile attacking the electrophilic carbon of the halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Hex-1-EN-2-YL)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the hex-1-en-2-yl group to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) are typical.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Saturated derivatives of this compound.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Hex-1-EN-2-YL)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Hex-1-EN-2-YL)naphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

    1-(Hex-1-YN-1-YL)naphthalene: Similar structure but with a triple bond instead of a double bond.

    1-(Hex-1-AN-1-YL)naphthalene: Saturated analog with a single bond.

    2-(Hex-1-EN-2-YL)naphthalene: Isomer with the hex-1-en-2-yl group attached at a different position on the naphthalene ring.

Uniqueness: 1-(Hex-1-EN-2-YL)naphthalene is unique due to the presence of the double bond in the hex-1-en-2-yl group, which imparts specific reactivity and properties that differ from its saturated and triple-bonded analogs. This structural feature allows for selective reactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

1-hex-1-en-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-3-4-8-13(2)15-12-7-10-14-9-5-6-11-16(14)15/h5-7,9-12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTNAPDBBKCZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556197
Record name 1-(Hex-1-en-2-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118319-43-0
Record name 1-(Hex-1-en-2-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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